molecular formula C10H12O3 B3159344 3-Methoxy-2-phenyl-propanoic acid CAS No. 861323-95-7

3-Methoxy-2-phenyl-propanoic acid

Cat. No.: B3159344
CAS No.: 861323-95-7
M. Wt: 180.2 g/mol
InChI Key: CNMVVFOIHOUCQW-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenyl-propanoic acid is an organic compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2005 . The IUPAC name for this compound is 3-(2-Methoxyphenyl)propionic acid .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.2005 . It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane .

Scientific Research Applications

Syringic Acid: Biosynthesis and Therapeutic Potential

Syringic acid (SA), a phenolic compound that shares structural similarity with 3-Methoxy-2-phenyl-propanoic acid, including methoxy groups on its aromatic ring, demonstrates a broad spectrum of therapeutic applications. It is derived via the shikimic acid pathway in plants and exhibits potential in preventing diabetes, cardiovascular diseases (CVDs), cancer, and cerebral ischemia. Moreover, SA possesses antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. Its strong antioxidant activity, attributed to the methoxy groups, may offer beneficial effects for human health, impacting enzyme activity, protein dynamics, and diverse transcription factors involved in major diseases. Beyond its biomedical applications, SA also finds utility in industrial processes like bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, closely related to this compound in their phenolic nature, have been extensively studied for their anticancer properties. These derivatives, due to their 3-phenyl acrylic acid structure, offer multiple reactive sites for modification, leading to a wide range of medicinal research applications. Their potential as antitumor agents has been explored in various synthetic modifications, highlighting the underutilized therapeutic possibilities of cinnamic acid derivatives since their first clinical use in 1905. Recent attention has focused on the synthesis and biological evaluation of these compounds, emphasizing their significant role in anticancer research (De et al., 2011).

Berry Polyphenols and Human Metabolome

Research on the impact of berry phytochemicals on the human metabolome has identified a variety of phenolic acids, including 3-Phenylpropanoic and its derivatives, as significant contributors to health benefits associated with berry consumption. These compounds are part of a diverse range of metabolites, including benzoic, cinnamic, and phenylacetic acids, which are abundant in human serum/plasma following berry intake. Their presence indicates the potential for dietary polyphenols to modulate the human metabolome, impacting health positively. Despite high inter-individual variability, significant effects on metabolite concentrations post-berry consumption suggest a role for these compounds in dietary interventions (Chandra et al., 2019).

Phosphonic Acid: Versatile Applications

Phosphonic acid, though structurally distinct, shares functional similarities with this compound in terms of its industrial and medicinal applications. It demonstrates a wide array of uses, from serving as a bioactive compound in drugs to being utilized in surface functionalization, medical imaging, and as a phosphoantigen. The versatility of phosphonic acids, stemming from their structural analogy with phosphate moieties, underscores the potential of functionalized carboxylic acids in various research and industrial fields (Sevrain et al., 2017).

Properties

IUPAC Name

3-methoxy-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVVFOIHOUCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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